Glycerol trivalerate
Overview
Description
Preparation Methods
Tripentanoin is synthesized through the esterification of glycerol with heptanoic acid. The reaction typically involves heating glycerol and heptanoic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include maintaining a temperature of around 150-200°C and removing water formed during the reaction to drive the equilibrium towards the formation of the triglyceride . Industrial production methods involve similar processes but on a larger scale, often using continuous reactors and more efficient separation techniques to purify the final product .
Chemical Reactions Analysis
Tripentanoin undergoes various chemical reactions, including:
Oxidation: Tripentanoin can be oxidized to produce heptanoic acid derivatives.
Transesterification: This reaction involves the exchange of the heptanoic acid groups with other fatty acids in the presence of an alcohol and a catalyst.
Common reagents used in these reactions include water, acids (such as sulfuric acid), bases (such as sodium hydroxide), and alcohols (such as methanol) . The major products formed from these reactions are glycerol, heptanoic acid, and various heptanoic acid derivatives .
Scientific Research Applications
Tripentanoin has a wide range of scientific research applications:
Mechanism of Action
Tripentanoin exerts its effects by providing heptanoate fatty acids, which can be metabolized without the enzymes of long-chain fatty acid oxidation . These odd-carbon fatty acids produce ketone bodies with five carbon atoms, such as beta-ketopentanoate and beta-hydroxypentanoate, which can cross the blood-brain barrier and enter the brain . This mechanism helps to bypass the metabolic block in patients with LC-FAODs and provides an alternative source of energy .
Comparison with Similar Compounds
Tripentanoin is unique compared to other medium-chain triglycerides (MCTs) due to its odd-carbon fatty acid composition . Similar compounds include:
Trioctanoin: Composed of three eight-carbon fatty acids (octanoic acid) esterified to glycerol.
Tridecanoin: Composed of three ten-carbon fatty acids (decanoic acid) esterified to glycerol.
Trilaurin: Composed of three twelve-carbon fatty acids (lauric acid) esterified to glycerol.
The uniqueness of tripentanoin lies in its ability to produce five-carbon ketone bodies, which are not produced by even-carbon fatty acids . This property makes tripentanoin particularly valuable in treating metabolic disorders that require anaplerotic substrates .
Properties
IUPAC Name |
2,3-di(pentanoyloxy)propyl pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O6/c1-4-7-10-16(19)22-13-15(24-18(21)12-9-6-3)14-23-17(20)11-8-5-2/h15H,4-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJLFHDNXGAZHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(COC(=O)CCCC)OC(=O)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30977539 | |
Record name | Propane-1,2,3-triyl tripentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30977539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620-68-8 | |
Record name | Trivalerin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycerol trivalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane-1,2,3-triyl tripentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30977539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propane-1,2,3-triyl trivalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.682 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIVALERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9J25OS07L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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